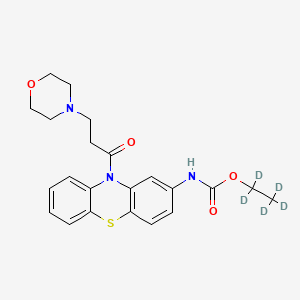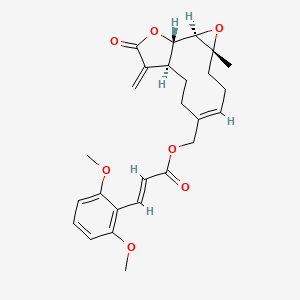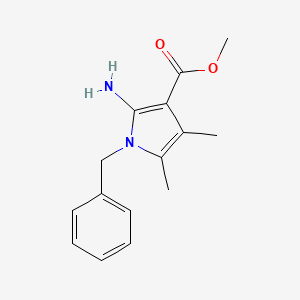![molecular formula C17H25N3O2 B12431610 (2S)-2,5,5-trideuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B12431610.png)
(2S)-2,5,5-trideuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2,5,5-trideuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile is a deuterated analog of vildagliptin, a selective, competitive, and reversible inhibitor of dipeptidyl peptidase IV (DPP4). This compound is primarily used in the treatment of type 2 diabetes by inhibiting the activity of DPP4, thereby increasing the concentration of glucagon-like peptide-1 (GLP-1) and promoting insulin secretion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,5,5-trideuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the adamantyl amine derivative: This involves the reaction of 3-hydroxyadamantane with an appropriate amine to form the adamantyl amine derivative.
Acylation: The adamantyl amine derivative is then acylated with a suitable acylating agent to form the intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2,5,5-trideuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
(2S)-2,5,5-trideuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of deuterium isotope effects.
Biology: Investigated for its role in modulating enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects in treating metabolic disorders, particularly type 2 diabetes.
Industry: Utilized in the development of novel pharmaceuticals and as a tool in drug metabolism studies
Mecanismo De Acción
The compound exerts its effects by inhibiting the activity of dipeptidyl peptidase IV (DPP4), an enzyme that degrades incretin hormones such as GLP-1. By inhibiting DPP4, the compound increases the levels of GLP-1, which in turn enhances insulin secretion from pancreatic beta cells and reduces glucagon release from alpha cells. This leads to improved glycemic control in patients with type 2 diabetes .
Comparación Con Compuestos Similares
Similar Compounds
Vildagliptin: The non-deuterated analog of the compound, also a DPP4 inhibitor used in the treatment of type 2 diabetes.
Sitagliptin: Another DPP4 inhibitor with a similar mechanism of action but different chemical structure.
Saxagliptin: A DPP4 inhibitor with a distinct pharmacokinetic profile compared to vildagliptin.
Uniqueness
The deuterated version of vildagliptin, (2S)-2,5,5-trideuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile, offers potential advantages such as improved metabolic stability and reduced side effects due to the kinetic isotope effect. This makes it a promising candidate for further development and clinical use .
Propiedades
Fórmula molecular |
C17H25N3O2 |
|---|---|
Peso molecular |
306.42 g/mol |
Nombre IUPAC |
(2S)-2,5,5-trideuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12?,13?,14-,16?,17?/m0/s1/i3D2,14D |
Clave InChI |
SYOKIDBDQMKNDQ-VSXSYMTGSA-N |
SMILES isomérico |
[2H][C@]1(CCC(N1C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)([2H])[2H])C#N |
SMILES canónico |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[pThr3]-CDK5 Substrate](/img/structure/B12431532.png)




![[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0^{2,4]dec-7-en-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B12431549.png)








